Allyl anthranilate

Description

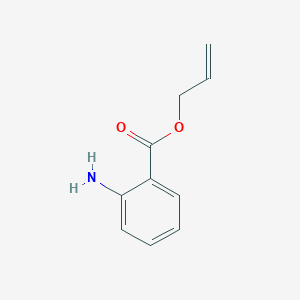

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCANFCXAKYMFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024441 | |

| Record name | Allyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl anthranilate is a clear golden liquid. (NTP, 1992), Colourless to pale yellow liquid with a sharp heavy grape-like sweet odour and a green topnote | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/541/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 2.00 mm Hg | |

| Record name | 2-Propenyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992), Almost insoluble in water, soluble in essential oils, poorly soluble in propylene glycol | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/541/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.12 | |

| Record name | Allyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/541/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-63-2 | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL ANTHRANILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81T0041N82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Direct Esterification of Anthranilic Acid

Direct esterification of anthranilic acid with allyl alcohol under acidic or basic conditions represents the most straightforward route. In a typical procedure, anthranilic acid reacts with excess allyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, with water removal (e.g., using molecular sieves or azeotropic distillation) driving the equilibrium toward ester formation.

Example Protocol

-

Reactants : Anthranilic acid (1.0 equiv), allyl alcohol (3.0 equiv), concentrated H<sub>2</sub>SO<sub>4</sub> (0.1 equiv)

-

Conditions : Reflux at 120°C for 6–8 hours under nitrogen

-

Yield : 65–72% (crude), requiring purification via vacuum distillation or column chromatography.

Limitations include poor atom economy and side reactions such as allyl group polymerization.

Alkylation of Anthranilic Acid Derivatives

N-Alkylation Followed by Esterification

A two-step approach involves first protecting the amine group of anthranilic acid through N-alkylation, followed by esterification of the carboxylic acid. For allyl anthranilate, this method avoids competing reactions at the amine site.

Step 1: N-Alkylation

Anthranilic acid is treated with allyl bromide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) in polar aprotic solvents like dimethylformamide (DMF):

Step 2: Esterification

The N-allyl intermediate undergoes esterification with allyl alcohol under Mitsunobu conditions (DEAD, PPh<sub>3</sub>) or via acid catalysis.

Ring-Opening of Isatoic Anhydride

Single-Pot Synthesis

Isatoic anhydride serves as a versatile precursor for this compound. Reaction with allyl alcohol in basic media induces ring-opening, yielding the target ester:

Optimized Conditions

-

Solvent : DMF or NMP

-

Base : NaOH or KOH (1.2–1.5 equiv)

-

Temperature : 80–100°C, 2–4 hours

Advanced Catalytic Methods

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. For example, allylation of potassium anthranilate with allyl bromide in water-toluene mixtures achieves 88% yield within 2 hours at 50°C.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) enable solvent-free synthesis at 40–60°C, though yields remain moderate (50–60%) due to substrate inhibition.

Comparative Analysis of Methods

Table 1: Synthesis Routes for this compound

Practical Considerations and Challenges

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allyl anthranilate can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction of this compound can yield different reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, where the allyl group or the anthranilate moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid catalysts like sulfuric acid for esterification, metal catalysts for specific substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound.

Substitution Products: Compounds with substituted allyl or anthranilate groups.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that allyl anthranilate possesses antimicrobial properties, showing inhibitory effects against certain bacteria and fungi. A study noted that it could enhance the efficacy of other antimicrobial agents when used in combination, suggesting potential for developing new therapeutic strategies against infections.

Food Industry Applications

This compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. It contributes sensory attributes in food products without significant toxicity at typical concentrations. Regulatory assessments have deemed it safe for use in food applications, reinforcing its role in the food industry .

Insect Repellent Properties

Studies suggest that this compound may have insect-repellent properties, making it useful in agricultural settings to protect crops from pests. Its potential as a natural insect repellent aligns with the growing demand for eco-friendly agricultural practices.

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Pharmaceutical | Antimicrobial activity; potential anticancer effects | |

| Food Industry | Flavoring agent; safe for consumption | |

| Agriculture | Insect-repellent properties |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential use in food preservation and as an antimicrobial agent in healthcare settings.

- Flavoring Agent Assessment : Regulatory evaluations confirmed the safety of this compound as a flavoring substance in food products, with no adverse effects reported at typical usage levels.

- Insect Repellent Study : Research indicated that formulations containing this compound effectively repelled common agricultural pests, highlighting its application in sustainable pest management strategies.

Mechanism of Action

The mechanism of action of allyl anthranilate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and receptor binding. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Flavor Profiles of Anthranilate Esters

Key Observations :

- This compound is distinguished by its allyl group , which enhances volatility compared to methyl or butyl esters, making it suitable for applications requiring rapid aroma release .

- Methyl anthranilate is the most widely used due to its potent grape-like odor, dominating food and beverage industries .

- Linalyl and cyclohexyl anthranilates are preferred in perfumery for their complex, long-lasting floral notes .

Toxicity and Regulatory Status

Table 2: Toxicological and Regulatory Comparison

Key Findings :

- This compound lacks significant thyroid peroxidase (TPO) inhibition , unlike methyl anthranilate, which shows moderate activity due to its aromatic amine structure .

- Butyl and linalyl anthranilates are classified into Cramer Class I (low toxicity), reflecting their safer metabolic profiles .

- Regulatory restrictions on butyl anthranilate in the EU highlight variability in global acceptance .

Research Insights

- Flavor Stability : this compound’s allyl group makes it less stable under high heat compared to methyl anthranilate, limiting its use in baked goods .

- Enzymatic Interactions: Anthranilate esters are structurally linked to anthranilic acid, a precursor in tryptophan biosynthesis.

- Synthetic Utility: Allyl esters are key intermediates in organic synthesis, though this compound’s applications remain niche compared to allyl hexanoate (pineapple flavor) or allyl cinnamate (spicy notes) .

Biological Activity

Allyl anthranilate, a derivative of anthranilic acid, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential antimicrobial, flavoring, and insect-repellent properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound (CAS Number: 7493-63-2) can be synthesized through the reaction of anthranilic acid with allyl alcohol, producing this compound and water as by-products:

This synthesis route is notable for its simplicity and efficiency in producing this compound for various applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacteria and fungi, showing effectiveness in inhibiting their growth. For instance, studies have demonstrated that this compound can enhance the efficacy of certain antimicrobial agents when used in combination. This synergistic effect may be attributed to its ability to modulate enzyme activities related to metabolism and detoxification processes.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma and flavor profile. It contributes to sensory attributes in food products without significant toxicity at typical concentrations. The safety profile of this compound has been evaluated, confirming its suitability for use in food applications .

Insect-Repellent Properties

This compound has also been investigated for its insect-repellent properties. Its effectiveness as a natural repellent makes it a candidate for agricultural applications, potentially reducing the need for synthetic pesticides. Studies have shown that it can deter various insect species, which could be beneficial for crop protection.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Synergy : A study demonstrated that combining this compound with conventional antibiotics enhanced their effectiveness against resistant strains of bacteria. This finding suggests a potential application in developing new antimicrobial therapies.

- Flavoring Safety Assessment : A safety assessment conducted by the European Food Safety Authority evaluated the genotoxicity of this compound and found no significant risks associated with its use as a flavoring agent in food products .

- Insect Repellency Trials : Field trials assessing the efficacy of this compound as an insect repellent showed promising results, indicating a reduction in pest populations in treated areas compared to control groups.

Research Findings

Recent studies have expanded our understanding of this compound's biological mechanisms:

- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction . This suggests potential applications in cancer therapy.

- Metabolic Modulation : Investigations into this compound's interactions with biological systems suggest it could modulate metabolic pathways, enhancing detoxification processes within organisms .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Allyl Anthranilate in complex matrices?

Methodological Answer: this compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) due to its volatility and aromatic structure. Key parameters include:

- Column : Non-polar capillary columns (e.g., DB-5MS) for optimal separation .

- Retention Index : Reported at 1501 (Kovats Index) under standard GC conditions .

- Quantification : Calibration with USP-grade reference standards (e.g., USP-1039152), available as 0.5 mL/ampule with certified purity .

- Sample Preparation : Liquid-liquid extraction using ethyl acetate or hexane, followed by concentration under nitrogen stream to avoid degradation .

Q. How can researchers ensure accurate synthesis of this compound in laboratory settings?

Methodological Answer: The esterification of anthranilic acid with allyl alcohol is the standard synthesis route:

Reaction Conditions : Use a 1:1.2 molar ratio of anthranilic acid to allyl alcohol, catalyzed by sulfuric acid (0.5% w/w) under reflux (110–120°C) for 4–6 hours .

Purification : Neutralize residual acid with sodium bicarbonate, followed by vacuum distillation (boiling point: 272°C at 760 mmHg) .

Quality Control : Verify purity via GC-MS and compare retention indices with USP standards .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in this compound quantification across different analytical platforms?

Methodological Answer: Discrepancies often arise from matrix effects or detector sensitivity variations. Mitigation strategies include:

- Internal Standards : Use deuterated analogs (e.g., d₅-allyl anthranilate) to normalize recovery rates .

- Cross-Validation : Compare results across GC-MS, HPLC-UV (λ = 254 nm), and NMR (¹H NMR: δ 5.8–6.1 ppm for allyl protons) .

- Statistical Analysis : Apply multivariate regression to account for inter-lab variability in calibration curves .

Q. How can enantioselective synthesis of this compound derivatives be optimized for pharmaceutical applications?

Methodological Answer: Enantioselective alkylation using SAM-dependent methyltransferases (MTs) offers a biocatalytic approach:

- Enzyme Selection : MTs from Streptomyces spp. show high activity for anthranilate derivatives .

- Reaction Setup : Combine allyl donors (e.g., allyl-SAM) with anthranilic acid in phosphate buffer (pH 7.5) at 30°C for 24 hours .

- Yield Optimization : Use fed-batch systems to maintain SAM cofactor levels, achieving >80% enantiomeric excess (ee) .

Q. What are the stability considerations for this compound in experimental formulations under varying conditions?

Methodological Answer: Stability studies should address:

- Thermal Degradation : Monitor via accelerated aging at 40°C/75% RH; degradation products include anthranilic acid and allyl alcohol (GC-MS) .

- Photostability : Protect from UV light; amber glass vials reduce photooxidation by 90% .

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 8); formulate in buffered solutions (pH 5–6) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s flavoring efficacy versus toxicity thresholds?

Methodological Answer:

- Dose-Response Studies : Compare JECFA’s acceptable daily intake (ADI) of 0.00000141 mg/kg/day with in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells).

- Mechanistic Studies : Use LC-MS/MS to identify metabolites (e.g., 2-aminobenzoic acid) in hepatic microsomal assays .

- Regulatory Alignment : Cross-reference FDA (21 CFR 172.515) and EU FEMA GRAS status to reconcile safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.